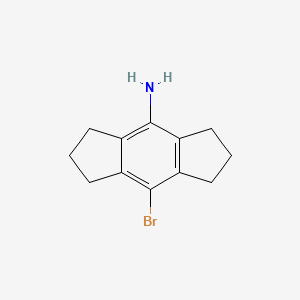![molecular formula C9H15NO B6160172 (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one CAS No. 87295-19-0](/img/no-structure.png)
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6S)-7,7-dimethyl-2-azabicyclo[411]octan-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a ketone with an amine in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octane: A similar compound without the ketone group.
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-ol: A related compound with a hydroxyl group instead of a ketone.
Uniqueness
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is unique due to its specific bicyclic structure and the presence of a ketone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves the cyclization of a precursor compound containing a bicyclic ring system and a ketone functional group. The precursor compound can be synthesized from commercially available starting materials through a series of reactions.", "Starting Materials": [ "2-methyl-1,3-cyclopentanedione", "methylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-1,3-cyclopentanedione", "Starting material: Acetic acid, sodium hydroxide, ethanol, water", "Reaction: Aldol condensation of acetic acid with itself in the presence of sodium hydroxide and ethanol, followed by dehydration with heat and water", "Step 2: Synthesis of 2-methyl-1,3-cyclopentanedione-4-methylimine", "Starting material: 2-methyl-1,3-cyclopentanedione, methylamine", "Reaction: Reaction of 2-methyl-1,3-cyclopentanedione with excess methylamine in ethanol, followed by reduction with sodium borohydride", "Step 3: Synthesis of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one", "Starting material: 2-methyl-1,3-cyclopentanedione-4-methylimine", "Reaction: Cyclization of 2-methyl-1,3-cyclopentanedione-4-methylimine in the presence of hydrochloric acid and water, followed by oxidation with sodium chlorate" ] } | |
CAS番号 |
87295-19-0 |
分子式 |
C9H15NO |
分子量 |
153.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




